molecular formula C20H27Cl2NO2 B4233195 N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride

N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride

Cat. No. B4233195
M. Wt: 384.3 g/mol
InChI Key: XRVZGHJOZJZDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that is commonly used in scientific research applications. This compound was first synthesized in the 1970s and has been extensively studied for its potential therapeutic benefits.

Mechanism of Action

N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride acts as a full agonist of both the CB1 and CB2 receptors, which are G-protein coupled receptors that are widely distributed throughout the body. When N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride binds to these receptors, it activates intracellular signaling pathways that lead to various physiological effects. The exact mechanisms of action of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride are still being studied, but it is believed to modulate the release of neurotransmitters and affect the activity of ion channels.
Biochemical and Physiological Effects:
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to affect appetite, mood, and memory. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used in animal models to study the effects of cannabinoids on cancer, neurodegenerative diseases, and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes. However, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is limited by its high cost and the need for specialized expertise in organic chemistry. Additionally, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in animal studies raises ethical concerns, as it is a potent psychoactive compound.

Future Directions

There are several future directions for research on N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride. One area of interest is its potential therapeutic benefits for various diseases and disorders. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-cancer properties, which could make it a potential treatment for various types of cancer. Further research is needed to fully understand the therapeutic potential of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride and its limitations.

Scientific Research Applications

N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride is widely used in scientific research as a tool to study the endocannabinoid system and its effects on various physiological processes. This compound is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood.

properties

IUPAC Name

N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2.ClH/c1-3-12-24-20-14-18(21)17(13-19(20)23-4-2)15-22-11-10-16-8-6-5-7-9-16;/h5-9,13-14,22H,3-4,10-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVZGHJOZJZDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)CNCCC2=CC=CC=C2)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.